molecular formula C24H26N4O2S B3011774 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189649-92-0

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

Cat. No.: B3011774
CAS No.: 1189649-92-0
M. Wt: 434.56
InChI Key: YWERSVVMNOFWCJ-UHFFFAOYSA-N
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Description

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. This structure is characterized by a bicyclic system combining imidazole and quinazoline rings, substituted with a propyl group at position 2, a thioether-linked butanamide chain at position 5, and an o-tolyl (ortho-methylphenyl) amide group.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-10-19-23(30)28-21(25-19)16-12-7-9-14-18(16)27-24(28)31-20(5-2)22(29)26-17-13-8-6-11-15(17)3/h6-9,11-14,19-20H,4-5,10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWERSVVMNOFWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazoquinazoline moiety, which is known for various biological activities. The molecular formula is C17H20N2OSC_{17}H_{20}N_2OS, and it possesses significant pharmacological potential due to the presence of multiple functional groups.

PropertyValue
Molecular FormulaC17H20N2OSC_{17}H_{20}N_2OS
Molecular Weight304.42 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazolines have been shown to possess potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

The biological activity of this compound is hypothesized to involve the inhibition of bacterial quorum sensing mechanisms. Quorum sensing is a process by which bacteria communicate and coordinate their behavior through signaling molecules. Compounds that disrupt this process can effectively reduce bacterial virulence and biofilm formation .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial activity of various imidazoquinazoline derivatives, revealing that modifications in the side chains significantly influenced their potency against Staphylococcus aureus. The presence of thioether groups enhanced the antibacterial efficacy .
  • Inhibition of Polycomb Repressive Complex 2 (PRC2) : Another research highlighted the role of similar compounds as inhibitors of PRC2, a crucial regulator in gene expression associated with cancer progression. The inhibition was linked to the structural features of the imidazoquinazoline scaffold .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved Effect
AntibacterialStaphylococcus aureusInhibition of growth
PRC2 InhibitionCancer cell linesReduced proliferation
Quorum Sensing DisruptionVarious Gram-positive bacteriaDecreased virulence

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-c]quinazoline scaffold is part of a broader family of fused heterocycles, which are often explored for their bioactivity and structural diversity. Below, we compare 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide with structurally analogous compounds synthesized via one-pot reactions (as described in ).

Structural Comparison

Compound ID/Name Core Structure Substituents/Modifications Key Features
Target Compound Imidazo[1,2-c]quinazoline - 2-propyl group
- 5-thio-butanamide chain with o-tolyl amide
- 3-oxo moiety
Enhanced lipophilicity from propyl and aryl groups; potential for H-bonding
Compound 5a (imidazo[1,2-c]quinazoline) Imidazo[1,2-c]quinazoline No reported substituents beyond core structure Simpler scaffold; limited functionalization
Compound 5b (imidazo[1,2-c]thiazolo[5,4-e]pyrimidine) Imidazo-thiazolo-pyrimidine Thiazole ring fused to pyrimidine Increased rigidity; potential π-π interactions
Compound 5c/5d (benzo/furo[3,2-e]imidazo[1,2-c]pyrimidine) Benzo/furo-imidazo-pyrimidine Benzofuran or furan ring incorporation Enhanced electron-richness; possible metabolic stability
Compound 5e/5f (benzothieno[3,2-e]imidazo[1,2-c]pyrimidine) Benzothieno-imidazo-pyrimidine Benzothiophene fusion Improved hydrophobic interactions; sulfur-based reactivity

Functional and Pharmacological Differences

  • Target Compound vs. 5a : The addition of the 2-propyl group and thio-butanamide chain in the target compound likely enhances membrane permeability compared to the unsubstituted 5a. The o-tolyl amide may also improve target binding specificity through steric and electronic effects.
  • Target Compound vs. 5b–5f : Compounds like 5b–5f incorporate additional heterocyclic rings (e.g., thiazole, benzofuran), which may confer distinct electronic properties or metabolic pathways. For instance, benzothiophene-containing analogs (5e/5f) could exhibit stronger interactions with cysteine-rich protein domains compared to the target compound’s thioether linkage .

Research Findings and Limitations

  • No peer-reviewed studies directly comparing the target compound’s efficacy or toxicity with analogs like 5a–5l are currently available.

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